molecular formula C17H20N4O3 B2455558 N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 2034516-35-1

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide

Cat. No.: B2455558
CAS No.: 2034516-35-1
M. Wt: 328.372
InChI Key: HBLFSVZWMANJDL-UHFFFAOYSA-N
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Description

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a synthetic organic compound known for its intricate structure and potential applications in medicinal chemistry. This compound features a unique combination of a pyrrolopyridine ring, an isoxazole ring, and an amide functional group, making it a fascinating subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Stepwise Synthesis:

  • Reaction Conditions: : Typical conditions might include the use of strong bases (eg, sodium hydride) and polar aprotic solvents (eg, dimethylformamide) to facilitate the formation of the pyrrolopyridine ring

Industrial Production Methods

Industrial production methods may involve the optimization of the synthetic route for scalability, including the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and alternative solvents may be employed to enhance reaction rates and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can target the carbonyl groups within the pyrrolopyridine and isoxazole rings, potentially yielding alcohol derivatives.

  • Substitution: : The presence of reactive sites, such as the nitrogen atoms in the pyrrolopyridine ring, allows for substitution reactions with electrophilic reagents.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substituting Agents: : Alkyl halides, acyl chlorides.

Major Products

  • Oxidation Products: : Aldehyde derivatives, carboxylic acids.

  • Reduction Products: : Alcohol derivatives.

  • Substitution Products: : Various substituted pyrrolopyridine and isoxazole derivatives.

Scientific Research Applications

  • Chemistry: : Utilized as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

  • Medicine: : Explored for its therapeutic potential, particularly as an anti-inflammatory or anticancer agent.

  • Industry: : Applied in the development of new materials or as a precursor in the manufacture of specialty chemicals.

Mechanism of Action

The compound's mechanism of action involves the interaction with specific molecular targets within the cell. For instance, it may bind to enzyme active sites or receptor proteins, modulating their activity. The detailed pathway may include:

  • Binding to Enzymes: : Inhibiting or activating enzymatic functions.

  • Receptor Interaction: : Altering signal transduction pathways.

  • Gene Expression: : Modulating the transcription of specific genes.

Comparison with Similar Compounds

Comparison with other compounds reveals the unique structural attributes and reactivity of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide:

  • Similar Compounds: : this compound analogs with modifications in the pyrrolopyridine or isoxazole rings.

  • Uniqueness: : Its distinct combination of structural features and functional groups that confer specific chemical reactivity and biological activity.

This compound stands out due to its potential versatility and utility in various scientific and industrial applications.

Properties

IUPAC Name

N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-4-20-8-5-13-6-9-21(17(23)15(13)20)10-7-18-16(22)14-11(2)19-24-12(14)3/h5-6,8-9H,4,7,10H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLFSVZWMANJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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